molecular formula C13H12N4O5S B5099591 N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide CAS No. 5922-59-8

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide

Cat. No.: B5099591
CAS No.: 5922-59-8
M. Wt: 336.33 g/mol
InChI Key: MFEDTEBIOIQYPR-UHFFFAOYSA-N
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Description

N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is a complex organic compound that features a sulfonyl group attached to a pyridine ring and a carbohydrazide moiety

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, a sulfonamide compound was found to interfere with the viral replication potential of helicase, making it an efficient inhibitor of SARS CoV-2 helicase .

Future Directions

The future directions for research on “N’-[(4-methyl-3-nitrophenyl)sulfonyl]isonicotinohydrazide” and similar compounds could involve further exploration of their potential medical applications, particularly given their demonstrated ability to inhibit viral replication . Additionally, their use as herbicides suggests potential agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 4-methylphenylsulfonyl chloride to introduce the nitro group. This is followed by the reaction with pyridine-4-carbohydrazide under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-nitrophenyl)sulfonylpyridine-4-carbohydrazide
  • N’-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide
  • N’-(4-methyl-3-nitrophenyl)sulfonylbenzene-4-carbohydrazide

Uniqueness

N’-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide is unique due to the presence of both a nitro group and a sulfonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-9-2-3-11(8-12(9)17(19)20)23(21,22)16-15-13(18)10-4-6-14-7-5-10/h2-8,16H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEDTEBIOIQYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386913
Record name N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-59-8
Record name N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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